molecular formula C7H10BrF3 B2484400 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane CAS No. 2172052-28-5

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane

Cat. No.: B2484400
CAS No.: 2172052-28-5
M. Wt: 231.056
InChI Key: KHYZJGBZPDHLSN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is an organofluorine compound characterized by the presence of both bromomethyl and trifluoromethyl groups attached to a cyclopentane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include Selectfluor®, amine·HF complexes, and various organocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated derivatives and substituted cyclopentane compounds .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in various chemical reactions. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZJGBZPDHLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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